

Rociletinib Hydrobromide: A Preclinical Technical Guide

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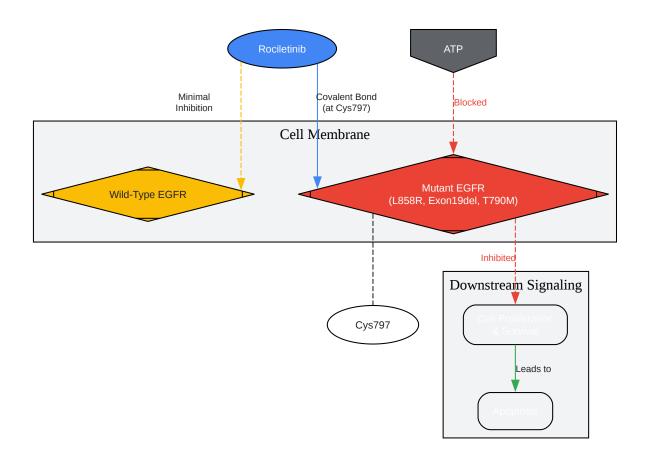
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies conducted on **rociletinib hydrobromide** (formerly CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation.[2][3]

Mechanism of Action

Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways, leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly associated with earlier generation EGFR inhibitors.[2][6][7]





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Caption: Rociletinib's selective and irreversible binding to mutant EGFR.

Quantitative Preclinical Data

The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays, demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.



Parameter	EGFR L858R/T790M	EGFR Exon 19 del/T790M	EGFR Wild- Type (WT)	Reference(s)
Ki (Cell-free assay)	21.5 nM	-	303.3 nM	[8]
IC₅₀ (Kinase assay)	<0.51 nM	-	6 nM	[2]
IC₅₀ (p-EGFR inhibition)	62 - 187 nM	-	> 2,000 nM	[8]
GI50 / IC50 (Cell lines)	7 - 32 nM	7 - 32 nM	547 - 4,275 nM	[2][4]
Selectivity (Mutant vs WT)	~22-fold more sensitive	-	-	[2][4]

Parameter	Value	Reference(s)
Maximum Serum Concentration (Cmax)	2.41 μg/mL	[2]
Time to Maximum Concentration (Tmax)	1.5 hours	[2]
Serum Half-life (t½)	3.7 hours	[2]
Metabolism	Metabolites M502 (69%), M544 (23%), M460 (3%)	[2]
Elimination	85.2% Fecal (65.2% unchanged)	[2]
Brain/Plasma Concentration Ratio	0.08	[4]

Experimental Protocols

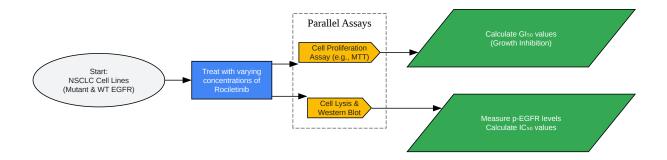
Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in preclinical settings.



To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) by quantifying the phosphorylation of a substrate in the presence of varying concentrations of rociletinib. This methodology confirmed that rociletinib is significantly more potent against the double mutant EGFR compared to the wild-type form.[2][8]

Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations (L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]

- Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the concentration required to inhibit cell growth by 50% (GI₅₀).[8]
- Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell lysates were subsequently analyzed to determine the IC₅₀ for p-EGFR inhibition.[8]



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Caption: Workflow for cellular assay protocols.

The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse models.[2][4]



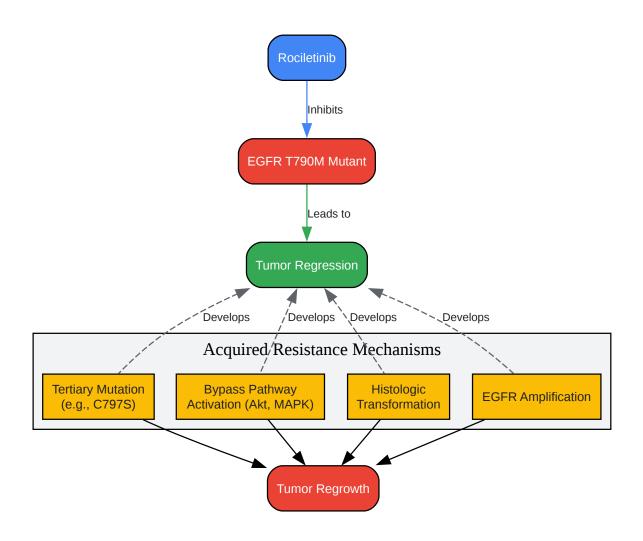
- Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted into immunocompromised mice. Once tumors were established, mice were treated with rociletinib or a vehicle control. Tumor volume was measured regularly to assess dosedependent tumor growth inhibition.[4]
- Transgenic Models: Genetically engineered mouse models, such as those expressing EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor regression, confirming its efficacy in a more physiologically relevant context.[2][9]

Mechanisms of Acquired Resistance

Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9] The mechanisms are multifaceted, involving both alterations in the drug target and activation of bypass signaling pathways.

- Tertiary EGFR Mutations: The most prominent resistance mechanism involves the
 acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent
 binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q
 and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]
- Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]
- Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]
- EGFR Amplification: Increased expression of the EGFR protein has been reported in rociletinib-resistant cell lines.[10]





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Caption: Preclinical mechanisms of acquired resistance to rociletinib.

Additional Preclinical Findings

- Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502, inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-target activity was found to be the cause of hyperglycemia observed in clinical trials, an effect not anticipated from the primary mechanism of rociletinib.[2][4]
- Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other



chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in overcoming multidrug resistance.[5]

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